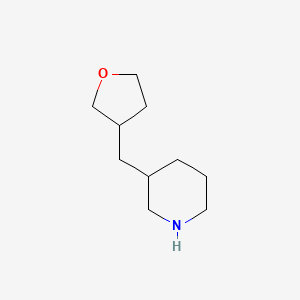

3-(Oxolan-3-ylmethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxolan-3-ylmethyl)piperidine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Oxolan-3-ylmethyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves coupling piperidine derivatives with oxolane precursors. Key steps include:

- Reagent Selection : Use of alkylating agents (e.g., oxolane-3-carbaldehyde) and catalysts (e.g., palladium or nickel complexes) to facilitate nucleophilic substitution .

- Condition Optimization : Temperature control (60–80°C) and solvent choice (THF or toluene) improve yield and purity. For example, THF enhances solubility of intermediates, while toluene aids in azeotropic removal of water .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and stereochemistry. For instance, coupling constants (J-values) in the piperidine ring (e.g., δ 2.5–3.5 ppm for axial protons) distinguish chair conformations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 184.14 g/mol).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C in oxolane) confirm functional groups .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C identifies decomposition points.

- Light Sensitivity : UV-Vis spectroscopy monitors absorbance changes under accelerated light exposure (e.g., 500 lux for 48 hours).

- Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake, with silica gel desiccants recommended for long-term storage .

Q. What preliminary assays evaluate the biological activity of this compound?

- Enzyme Inhibition : Screening against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using fluorometric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells determine IC₅₀ values (typical range: 10–50 µM).

- Receptor Binding : Radioligand displacement assays (e.g., for σ or opioid receptors) quantify affinity (Ki) .

Q. How is the compound’s solubility and logP determined for pharmacokinetic profiling?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C.

- logP : Reverse-phase HPLC (C18 column) with octanol-water partitioning provides experimental logP values, often correlated with computational tools like ACD/Labs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin transporter). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR : Hammett constants or CoMFA models correlate substituent effects (e.g., oxolane ring size) with activity .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ across assays)?

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies.

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

- Chiral Chromatography : Use of Chiralpak IA/IB columns (hexane:isopropanol 90:10) to separate enantiomers .

- Catalyst Optimization : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions achieve >90% ee (enantiomeric excess) .

- Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects with reference standards .

Q. What methodologies elucidate degradation pathways under oxidative stress?

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hours.

- Degradant Identification : UPLC-QTOF-MS characterizes oxidation products (e.g., N-oxide formation at m/z 200.12) .

- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on activation energy (Ea) calculations .

Q. How can the compound’s pharmacokinetics be improved via structural modification?

- Prodrug Design : Introduce ester groups (e.g., acetyl) at the piperidine nitrogen to enhance oral bioavailability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the oxolane moiety to prolong half-life .

- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to prioritize analogs with Papp >1 × 10⁻⁶ cm/s .

Propriétés

Numéro CAS |

1343002-68-5 |

|---|---|

Formule moléculaire |

C10H19NO |

Poids moléculaire |

169.26 g/mol |

Nom IUPAC |

3-(oxolan-3-ylmethyl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h9-11H,1-8H2 |

Clé InChI |

YESNEDJMLRFJMM-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)CC2CCOC2 |

SMILES canonique |

C1CC(CNC1)CC2CCOC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.